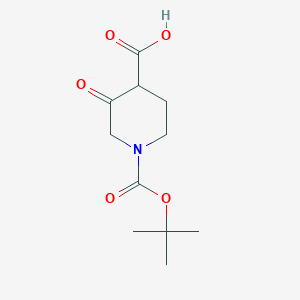

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVSVABCXJRJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679419 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-91-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Keto-Enol Tautomerism in 3-Oxopiperidine Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its pharmacological activity is intrinsically linked to its three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of keto-enol tautomerism. This guide provides a comprehensive examination of the tautomeric equilibrium in 3-oxopiperidine systems. We will explore the fundamental principles governing this equilibrium, dissect the influence of structural and environmental factors, present robust methodologies for its characterization, and discuss the critical implications for drug design and development.

The Strategic Importance of the 3-Oxopiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry, present in over twenty classes of pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing three-dimensional diversity.[2][3] The introduction of a carbonyl group at the 3-position creates the 3-oxopiperidine core, a versatile synthetic intermediate and a key pharmacophore in its own right. This functional group, however, introduces a layer of chemical complexity: keto-enol tautomerism. Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical parameter in drug development, impacting a molecule's receptor binding affinity, pharmacokinetic profile (ADME), and even its solid-state properties.[4][5]

The Tautomeric Landscape of 3-Oxopiperidine

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[6] For a simple acyclic ketone, this equilibrium overwhelmingly favors the keto form, primarily due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond.[6]

In the 3-oxopiperidine system, the situation is more nuanced. The presence of α-hydrogens at both the C2 and C4 positions allows for the formation of two distinct enol tautomers: the endocyclic enol (1,2,3,4-tetrahydropyridin-3-ol) and the exocyclic enol (3-hydroxypiperidin-3-ene). The position of this equilibrium is not fixed but is a dynamic process influenced by a delicate interplay of several factors.

Caption: The tautomeric equilibrium of the 3-oxopiperidine core.

Governing Factors of the Keto-Enol Equilibrium

The ratio of keto to enol tautomers at equilibrium is dictated by the relative thermodynamic stability of the species involved. This stability is not an intrinsic constant but is modulated by the surrounding chemical environment and the specific substitution pattern of the molecule.

Solvent Effects: The Polarity Paradigm

Solvent choice is one of the most potent tools for influencing the keto-enol equilibrium. The underlying principle is that polar solvents will preferentially solvate and stabilize the more polar tautomer.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl group of the keto tautomer, significantly stabilizing it. Conversely, they can also solvate the hydroxyl group of the enol. However, the overall effect in many systems is a shift in the equilibrium toward the keto form.[7][8] Studies on analogous systems like acetoacetic acid show a dramatic decrease in enol content from 49% in non-polar CCl₄ to less than 2% in polar D₂O.[9]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and possess large dipole moments, allowing them to stabilize polar species. In some cases, they can favor the enol form, especially if intramolecular hydrogen bonding in the enol is a significant stabilizing factor.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): In the absence of strong solute-solvent interactions, intramolecular forces become dominant. If the enol form can be stabilized by an intramolecular hydrogen bond (e.g., in β-dicarbonyl systems), its proportion will be significantly higher in non-polar solvents.[11][12] For 3-oxopiperidine, which lacks this specific feature, the effect is less pronounced but generally favors the less polar enol tautomer to a greater extent than polar solvents do.

Caption: Key factors governing the tautomeric equilibrium in 3-oxopiperidines.

The Role of pH: Acid and Base Catalysis

The interconversion between keto and enol forms is often slow but can be catalyzed by both acid and base.[13]

-

Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic and susceptible to removal by a weak base (like water), leading to the enol form.[13]

-

Base Catalysis: In basic conditions, a base removes an α-proton to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom yields the enol.[6]

For 3-oxopiperidine, the basicity of the piperidine nitrogen (pKa of piperidinium is ~11.2) is a crucial internal factor. At physiological pH (~7.4), a significant portion of the molecules will be protonated at the nitrogen. This N-protonation acts as an electron-withdrawing group, increasing the acidity of the α-protons and potentially favoring enolization.

Substituent Effects: Electronic and Steric Control

Modifying the piperidine ring with substituents can fine-tune the tautomeric equilibrium.

-

Electron-Withdrawing Groups (EWGs): Substituents like halogens or nitro groups placed at the α-positions (C2 or C4) increase the acidity of the α-protons, which generally facilitates enolization and stabilizes the resulting enolate intermediate.[14]

-

Electron-Donating Groups (EDGs): Groups like alkyls can have a more complex effect. While they may slightly destabilize the enolate, their primary impact is often steric.

-

Steric Hindrance: Bulky substituents can influence the planarity required for the enol's C=C double bond and conjugation, potentially destabilizing the enol form relative to the more flexible keto form.

Analytical Characterization of Tautomeric Systems

Quantifying the keto-enol equilibrium requires analytical techniques that can distinguish between the two forms, which are rapidly interconverting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying keto-enol tautomerism because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Key NMR Signatures:

| Tautomer | Key Protons | Typical Chemical Shift (δ) |

|---|---|---|

| Keto | α-protons (-CH₂-C=O) | 3.0 - 4.0 ppm |

| Enol | Vinylic proton (=C-H) | 5.0 - 6.0 ppm |

| Enol | Hydroxyl proton (-OH) | 10 - 15 ppm (broad, variable) |

The causality behind these shifts lies in the electronic environment. The α-protons of the keto form are adjacent to an electron-withdrawing carbonyl group, deshielding them. The vinylic proton of the enol is on a C=C double bond, placing it in a characteristic downfield region. The enolic hydroxyl proton is often hydrogen-bonded, leading to significant deshielding and a downfield shift.

This protocol is designed to ensure that the measured ratio of tautomers represents a true thermodynamic equilibrium.

-

Sample Preparation (Justification):

-

Accurately weigh ~5-10 mg of the 3-oxopiperidine derivative.

-

Dissolve in ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) directly in a clean, dry NMR tube. Using a standard volume ensures comparable concentrations.

-

Prepare a dilute solution. This is critical to minimize intermolecular interactions and potential dimer formation, which could perturb the natural equilibrium.

-

Allow the prepared sample to stand at a constant temperature for at least 60 minutes before analysis. This step is a self-validating control; it ensures the system has reached thermodynamic equilibrium, as tautomerization is not instantaneous.

-

-

Data Acquisition (Justification):

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Temperature control is essential as the equilibrium constant is temperature-dependent.[10]

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is a crucial self-validating step. An insufficient delay will lead to incomplete relaxation of signals, causing inaccurate integration and an erroneous calculation of the tautomer ratio.

-

-

Data Processing and Analysis (Justification):

-

Carefully phase and baseline correct the spectrum. Accurate integration is impossible without a flat baseline.

-

Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the keto α-proton signal and the enol vinylic proton signal.

-

Calculate the percentage of each tautomer. For example: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / N))] * 100 (where N is the number of protons represented by the keto integral, e.g., 2 for a CH₂ group). This normalization ensures a correct molar ratio calculation.

-

Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].

-

Caption: A self-validating workflow for NMR analysis of tautomeric equilibria.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study tautomerism, as the keto and enol forms have different chromophores and thus absorb light at different wavelengths.

-

Keto form: Typically shows a weak n → π* transition at a longer wavelength (~270-300 nm).

-

Enol form: Contains a conjugated C=C-O-H system, which results in a strong π → π* transition at a shorter wavelength (~240-270 nm).

By monitoring the absorbance at the λ_max for each tautomer under different conditions (e.g., varying solvent polarity), one can qualitatively and sometimes quantitatively assess shifts in the equilibrium.[15]

Computational Chemistry: A Predictive Approach

Density Functional Theory (DFT) calculations have become an invaluable tool for predicting the relative stabilities of tautomers.[7]

-

Structure Optimization: Build the 3D structures of the keto and both enol tautomers. Perform geometry optimization in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-31+G(d)).

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).[7]

-

Solvation Modeling: To simulate experimental conditions, incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM).[7] Re-optimize the geometries within the simulated solvent.

-

Energy Calculation: Calculate the final electronic energies (including zero-point vibrational energy corrections) for each tautomer in the desired solvent.

-

Stability Analysis: The tautomer with the lower calculated energy is predicted to be the more stable and thus the major form at equilibrium. The energy difference (ΔE) can be used to estimate the equilibrium constant (Keq ≈ e^(-ΔE/RT)).

Implications for Drug Discovery and Development

The tautomeric state of a 3-oxopiperidine-based drug candidate is not a trivial detail; it has profound consequences.

-

Pharmacodynamics: The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions. Only one tautomer may fit correctly into the binding pocket of a target protein. For example, the antibiotic erythromycin exists in multiple tautomeric forms, but only the keto form is active against ribosomes.[4] A drug that exists predominantly in an inactive tautomeric form at physiological conditions will exhibit poor potency.

-

Pharmacokinetics: Properties like lipophilicity (LogP) and pKa are affected by tautomerism. A shift from a polar keto form to a less polar enol form can impact membrane permeability, plasma protein binding, and metabolic pathways.

-

Solid-State Properties: In the solid state, proton transfer can be slow, making it possible to isolate a specific tautomer. Different tautomers can lead to different crystal packing arrangements, resulting in polymorphism.[4] This can have major implications for the stability, solubility, and bioavailability of the final drug product.

Conclusion

The keto-enol tautomerism of 3-oxopiperidine systems is a fundamental chemical principle with significant practical implications for pharmaceutical sciences. The position of the equilibrium is a sensitive function of solvent, pH, and molecular substitution, which in turn dictates the molecule's biological activity and developability. A thorough understanding and characterization of this phenomenon, using a combination of high-resolution NMR spectroscopy and predictive computational modeling, is an essential, non-negotiable step in the rational design of novel therapeutics based on this valuable scaffold.

References

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Al-Hourani, B. J., Al-Sheikh, A. A., Al-Matar, H. M., & El-Emam, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Boruń, A., & De Biasi, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Rybakin, V., Khavrutskii, I. V., & Schlegel, H. B. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). What impact does tautomerism have on drug discovery and development?. Taylor & Francis Online. [Link]

-

Csire, M., Nagy, L., & Viskolcz, B. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences. [Link]

-

Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?. Chemistry Stack Exchange. [Link]

-

YouTube. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. YouTube. [Link]

-

ResearchGate. (2017). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. ResearchGate. [Link]

-

ERIC. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. [Link]

-

PubMed. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. PubMed. [Link]

-

PubMed. (2016). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. PubMed. [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

PubMed. (2006). Tautomerism in drug discovery. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 15. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid

Introduction: A Critical Building Block in Modern Synthesis

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the orthogonal reactivity of a ketone, a carboxylic acid, and an acid-labile N-Boc protecting group, makes it a versatile intermediate for constructing complex molecular architectures and combinatorial libraries.[1] The utility of this molecule is fundamentally linked to its purity and stability. Degradation not only reduces yield but can also introduce impurities that complicate purification and potentially confound biological assays. This guide provides a detailed analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and offers a framework for conducting stability assessments to ensure the integrity of research outcomes.

Physicochemical Profile

A comprehensive understanding of the compound's physical properties is the foundation for developing appropriate handling and storage strategies. While data for this specific isomer is not extensively published, we can infer key properties from its functional groups and closely related analogs, such as 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.

| Property | Value / Description | Rationale & Source(s) |

| Molecular Formula | C₁₁H₁₇NO₅ | Calculated from structure. A related isomer is C11H19NO4.[2] |

| Molecular Weight | 243.26 g/mol | Calculated from formula.[3] |

| Appearance | White to off-white powder/solid. | Typical for similar Boc-protected amino acids and piperidine derivatives.[4] |

| Melting Point | ~149 - 153 °C | Data for the isomeric 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.[4] The exact value may vary. |

| Solubility | Insoluble in water; soluble in organic solvents. | The nonpolar Boc group and hydrocarbon backbone reduce aqueous solubility.[4] |

| Key Functional Groups | Carboxylic Acid, Ketone, N-Boc protected tertiary amine | These groups dictate the compound's reactivity, stability, and potential degradation pathways. |

Core Stability Analysis & Degradation Pathways

The chemical stability of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is governed by the lability of its N-Boc group and the reactivity of the keto-acid moiety. While generally stable under recommended conditions, it is susceptible to degradation under specific environmental stresses.[4][5]

Primary Degradation Pathway: Acid-Mediated Deprotection

The most significant vulnerability of this molecule is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This is a well-established reaction in synthetic chemistry, often used intentionally for deprotection.[1]

-

Mechanism: Protic acids protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the free piperidine amine, carbon dioxide, and the stable tert-butyl cation (which typically forms isobutylene).

-

Causality: Exposure to even trace amounts of strong acids in solvents, on glassware, or in the atmosphere can lead to the gradual formation of the deprotected impurity. This compromises the integrity of the starting material for subsequent reactions that require the amine to be protected.

-

Incompatible Materials: Direct contact with strong acids, acid anhydrides, and acid chlorides must be rigorously avoided.[4]

Other Potential Instabilities

-

Thermal Stress: While the compound has a relatively high melting point, prolonged exposure to high temperatures can lead to thermal decomposition. Hazardous thermal decomposition byproducts include oxides of carbon (CO, CO₂) and nitrogen (NOx).[4][6]

-

Basic Conditions: Although the Boc group is generally stable to bases, strong bases are listed as incompatible materials.[4] They can deprotonate the carboxylic acid, forming a salt, and may catalyze other side reactions like enolization or condensation.

-

Oxidative and Reductive Stress: The ketone functionality is susceptible to reduction by agents like sodium borohydride.[7] Strong oxidizing agents could also potentially lead to degradation, although specific pathways are not well-documented. Therefore, avoiding contact with strong reducing and oxidizing agents is a critical precaution.[4]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the compound's integrity from receipt through to experimental use.

Optimal Storage Conditions

The following conditions are synthesized from safety data sheets of the compound and its close analogs to provide a robust storage protocol.

| Parameter | Recommendation | Justification & Source(s) |

| Temperature | 2–8°C (Refrigerated) | Low temperatures slow the rate of all potential degradation reactions. This is a common recommendation for complex organic molecules to ensure long-term stability.[1] |

| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | The compound should be kept dry to prevent moisture-related degradation.[3] An inert atmosphere minimizes the risk of oxidative degradation and reactions with atmospheric moisture. |

| Light | Protect from light (Amber vial) | Photodegradation is a potential risk for many organic compounds. Storing in a dark environment or amber container is a standard precautionary measure.[1] |

| Container | Tightly sealed, appropriate container (e.g., glass vial with lined cap) | Prevents exposure to atmospheric moisture, oxygen, and contaminants.[4][6][8] |

Safe Handling Procedures

Proper handling ensures both user safety and compound purity.

-

Ventilation: Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5][8]

-

Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[3][6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

-

Dispensing: When weighing and dispensing, use clean, dry spatulas and weigh boats. Promptly and tightly reseal the container, purging with inert gas if possible before long-term storage.

Visualization: Handling and Storage Decision Logic

The following diagram outlines the decision-making process for the proper storage of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid upon receipt and during its lifecycle in the lab.

Caption: Decision workflow for handling and storing the compound.

Experimental Workflow: Protocol for a Forced Degradation Study

To empirically validate stability, a forced degradation or stress testing study is invaluable. This protocol provides a framework for identifying potential degradants and confirming optimal storage conditions.

Objective: To assess the stability of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 40°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 40°C.

-

Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution at 60°C, protected from light. Also, store a sample of the solid powder under the same conditions.

-

Photolytic Degradation: Expose the stock solution to direct UV light (e.g., in a photostability chamber) at room temperature.

-

-

Time Points: Sample each stressed solution at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples, including an unstressed control stored at 2-8°C, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Monitor the peak area of the parent compound to determine the percentage of degradation.

-

Use a mass spectrometry (MS) detector coupled to the HPLC to obtain mass information on any new peaks (degradants) that appear.

-

-

Interpretation: The results will reveal the compound's susceptibility to different stresses. For example, rapid degradation under acidic conditions would confirm the lability of the Boc group and reinforce the necessity of avoiding acidic environments.

Conclusion

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a robust synthetic intermediate when handled and stored correctly. Its primary vulnerability is the acid-labile N-Boc group, making the exclusion of acids and moisture paramount. The optimal storage strategy involves refrigeration (2-8°C) in a tightly sealed container under a dry, inert atmosphere, and protected from light. By implementing these protocols and understanding the chemical rationale behind them, researchers can ensure the long-term integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

- Vertex AI Search. (2024). Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.

- Apollo Scientific. (2023). Safety Data Sheet for Piperidine-4-carboxylic acid.

- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid.

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E, E67(Pt 10), o2215. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.).

- Fisher Scientific. (2021). Safety Data Sheet for N-BOC-Amino-(4-N-BOC-piperidinyl)carboxylic acid.

- ResearchGate. (2025).

- Apollo Scientific. (2023). Safety Data Sheet for Piperidine-4-carboxylic acid, N-BOC protected.

- SynQuest Labs. (n.d.). Safety Data Sheet for Piperidin-3-one, N-Boc protected.

-

MDPI. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

Sources

- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 2. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemos.de [chemos.de]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note & Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, a valuable heterocyclic building block for drug discovery and development. The described methodology leverages the robust and regioselective Dieckmann condensation to construct the core piperidone ring system, followed by a straightforward saponification. This guide is structured to provide researchers, medicinal chemists, and process development professionals with not only a step-by-step protocol but also the underlying chemical principles, expert insights into critical parameters, and a thorough troubleshooting framework to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry. The presence of a ketone, a carboxylic acid, and a protected amine within a constrained six-membered ring offers three orthogonal points for chemical modification, making it an ideal starting point for the synthesis of complex molecular architectures.

While the user's initial query specified starting from a "piperidone," a more efficient and regiochemically controlled approach involves building the substituted piperidone ring from an acyclic precursor. Attempting to directly carboxylate a pre-formed N-Boc-3-piperidone at the C4 position is often complicated by competing enolization towards the C2 position, leading to mixtures of regioisomers.

Therefore, the superior strategy detailed herein is a three-step sequence centered around the Dieckmann Condensation [1][2]. This intramolecular Claisen condensation of a diester provides unambiguous regiochemical control, directly yielding the desired β-keto ester intermediate.

The overall synthetic workflow is as follows:

Figure 2: Key Stages of the Dieckmann Condensation. A simplified representation of the reaction mechanism.

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood. Sodium ethoxide is highly reactive and moisture-sensitive. Tetrahydrofuran (THF) can form explosive peroxides and should be handled accordingly.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Notes |

| N-Boc-glycine ethyl ester | 20859-02-1 | 203.24 | Commercially available |

| Ethyl 4-bromobutyrate | 2969-81-5 | 195.05 | Corrosive, handle with care |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | Moisture-sensitive, handle under inert gas |

| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | Corrosive |

| Toluene | 108-88-3 | 92.14 | Anhydrous, <50 ppm H₂O |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1M and 2M aqueous solutions |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | Aqueous solution |

| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | Drying agent |

Protocol 1: Synthesis of Diethyl 4-((tert-butoxycarbonyl)amino)heptanedioate (Intermediate 1)

This protocol is adapted from the general principles of N-alkylation of amino acid esters, similar to the strategy outlined in patent CN110734393B for a related structure.[3]

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add N-Boc-glycine ethyl ester (10.16 g, 50.0 mmol) and anhydrous potassium carbonate (10.36 g, 75.0 mmol).

-

Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.

-

Reagent Addition: Begin stirring the suspension. Add ethyl 4-bromobutyrate (10.73 g, 55.0 mmol) dropwise via syringe over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% EtOAc in Hexanes].

-

Workup:

-

Cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite®, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in 200 mL of ethyl acetate and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester.

-

-

Purification: The product is often used directly in the next step. If required, purify by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes. The expected yield is typically 75-85%.

Protocol 2: Dieckmann Condensation to Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (Intermediate 2)

This intramolecular cyclization is the key ring-forming step.[1][3]

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet. Allow to cool to room temperature under a stream of argon.

-

Base Suspension: Add sodium ethoxide (3.06 g, 45.0 mmol) to the flask, followed by 150 mL of anhydrous toluene.

-

Substrate Addition: Dissolve the crude diester (Intermediate 1, approx. 40.0 mmol) from the previous step in 50 mL of anhydrous toluene and add it to the dropping funnel.

-

Reaction: Heat the toluene/NaOEt suspension to 90°C. Add the diester solution dropwise from the funnel over 30-45 minutes, maintaining the internal temperature.

-

Completion: After the addition is complete, stir the reaction mixture at 90°C for an additional 2-3 hours. The formation of a thick precipitate (the sodium enolate of the product) should be observed. Monitor by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully quench the reaction by slowly adding 100 mL of 1M HCl. Stir vigorously until all solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester. The typical yield is 70-80%.

-

Protocol 3: Saponification to 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (Final Product)

This is a standard ester hydrolysis to yield the final carboxylic acid.[4]

-

Setup: In a 250 mL round-bottom flask, dissolve the crude β-keto ester (Intermediate 2, approx. 30.0 mmol) in a mixture of THF (60 mL) and water (30 mL).

-

Hydrolysis: Add lithium hydroxide monohydrate (1.51 g, 36.0 mmol) to the solution. Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most of the THF.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layers.

-

Cool the aqueous layer to 0°C in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The resulting solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to afford the final product as a white or off-white solid. The expected yield is 85-95%.

Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a table of expected analytical data.

| Compound | Expected Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI+) m/z |

| Intermediate 2 | 70-80% | ~12.0 (s, 1H, enol OH), 4.20 (q, 2H), 4.0-3.8 (m, 2H), 3.6 (t, 2H), 2.5 (t, 2H), 1.45 (s, 9H), 1.30 (t, 3H). (Note: Exists as a mixture of keto-enol tautomers) | [M+H]⁺ 286.16 |

| Final Product | 85-95% | ~12.5 (br s, 1H, COOH), 4.1-3.9 (m, 2H), 3.7 (t, 2H), 2.6 (t, 2H), 1.47 (s, 9H). (Note: Tautomerism and solvent effects can alter spectra) | [M+H]⁺ 258.13 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; wet reagents/solvents; inefficient alkylation. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. Consider using a more reactive halide (e.g., ethyl 4-iodobutyrate). |

| Low yield in Step 2 | Wet reagents/solvents deactivating the base; insufficient base; reaction temperature too low. | Ensure toluene is rigorously dry. Use fresh, high-quality sodium ethoxide. Ensure the reaction temperature is maintained at 90-100°C. Use at least 1.1 equivalents of base. |

| Incomplete hydrolysis in Step 3 | Insufficient LiOH; short reaction time. | Increase reaction time and monitor carefully by TLC. Add an additional 0.2 eq of LiOH if the reaction stalls. |

| Product oiling out during acidification | Product may have lower melting point or impurities are present. | Ensure the aqueous layer is thoroughly cooled before acidification. Extract with more solvent. If it persists, purify the crude oil via column chromatography. |

References

- CN103204801A - Synthesis method for N-Boc-3-piperidone.

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

PubChem Compound Summary for CID 2756825, tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Dieckmann Condensation. Chemistry LibreTexts. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

-

Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Dieckmann condensation. Wikipedia. [Link]

-

Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

-

An, J., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

Sources

Use of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid in peptide synthesis

An Application Guide to the Strategic Use of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid in Modern Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the design of novel peptides with enhanced therapeutic properties is a paramount objective. Standard linear peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their efficacy. The incorporation of unnatural, conformationally restricted amino acids is a powerful strategy to overcome these limitations.[1] 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid stands out as a versatile building block in this context. Its rigid piperidine scaffold pre-organizes the peptide backbone, while the integral ketone functionality serves as a reactive handle for diverse post-synthetic modifications.[2]

This guide provides an in-depth exploration of the applications and detailed protocols for integrating this valuable synthon into peptide synthesis workflows, grounded in established chemical principles and field-proven insights.

Core Attributes and Strategic Value

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, hereafter referred to as Boc-3-oxo-Pip(4-COOH)-OH, offers a unique combination of structural and chemical features:

-

Conformational Constraint: The six-membered piperidine ring restricts the rotational freedom of the peptide backbone far more than acyclic amino acids.[2] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding and locking the peptide into a bioactive conformation.[3]

-

Orthogonal Protection: The Boc protecting group on the piperidine nitrogen is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][5] This makes it perfectly suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Post-Synthetic Modification Handle: The ketone at the 3-position is the most compelling feature. It is chemically inert during standard peptide coupling and deprotection cycles but can be selectively modified on-resin or in solution after the main peptide sequence is assembled. This allows for the creation of diverse analogs from a single peptide precursor, enabling extensive structure-activity relationship (SAR) studies.

Key Chemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis |

| Storage | Store at 2-8°C under an inert atmosphere. The compound may be hygroscopic. |

Applications in Peptide Design and Drug Discovery

The incorporation of Boc-3-oxo-Pip(4-COOH)-OH into a peptide sequence opens multiple avenues for creating advanced peptidomimetics.

Induction of Secondary Structures

By replacing a native amino acid with this building block, researchers can introduce a rigid "kink" or turn in the peptide backbone. This is instrumental in mimicking or stabilizing specific secondary structures, such as β-turns, which are often critical for receptor recognition.

Post-Synthetic Diversification

The true power of the 3-oxo moiety lies in its latent reactivity. Once the peptide is synthesized, this ketone can be transformed to introduce new functionalities, altering polarity, hydrogen bonding capacity, and steric profile.

Caption: Post-synthetic modification pathways of the 3-oxo group.

Methodologies and Protocols

The following protocols are designed for manual solid-phase peptide synthesis (SPPS) using the standard Fmoc/tBu strategy, which is the most common application for this building block.

General Workflow for Fmoc-SPPS

The synthesis follows a well-established iterative cycle. The Boc group on the piperidine nitrogen remains intact throughout these cycles and is only removed during the final acid-mediated cleavage from the resin.

Caption: Iterative cycle for solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of Boc-3-oxo-Pip(4-COOH)-OH

This protocol details the coupling of the title compound onto a resin with a free N-terminal amine.

Materials

| Reagent | Purpose | Typical Equivalents (relative to resin loading) |

| Peptide-Resin | Solid support with N-terminal deprotected peptide | 1.0 |

| Boc-3-oxo-Pip(4-COOH)-OH | Building block to be coupled | 2.0 - 3.0 |

| HATU | Coupling Reagent / Activator | 1.9 - 2.9 |

| DIPEA (or Collidine) | Tertiary base for activation and neutralization | 4.0 - 6.0 |

| DMF | Primary reaction solvent | - |

| DCM | Washing solvent | - |

| 20% Piperidine in DMF | Fmoc deprotection solution | - |

| Kaiser Test Kit | In-process monitoring of free amines | - |

Procedure

-

Resin Preparation:

-

If starting a new synthesis, select an appropriate resin (e.g., Rink Amide for a C-terminal amide).[6] Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

If extending a chain, perform Fmoc deprotection on the resin-bound peptide by treating it with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).[7]

-

Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation of Boc-3-oxo-Pip(4-COOH)-OH:

-

In a separate vial, dissolve Boc-3-oxo-Pip(4-COOH)-OH (e.g., 3 eq.) and HATU (e.g., 2.9 eq.) in a minimal amount of DMF.[7][8]

-

Add DIPEA (e.g., 6 eq.) to the mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color. Causality Note: This pre-activation step forms a highly reactive OAt-ester intermediate, which enhances the rate and efficiency of the subsequent coupling reaction, minimizing potential side reactions.[8]

-

-

Coupling to Resin:

-

Drain the DMF from the washed resin.

-

Immediately add the activated amino acid solution from step 2 to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. Expertise Note: As a non-standard, potentially hindered building block, a longer coupling time is recommended compared to standard proteinogenic amino acids.

-

-

Monitoring and Completion:

-

After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.

-

Negative Kaiser Test (beads remain colorless/yellow): The coupling is complete. Proceed to washing.

-

Positive Kaiser Test (beads turn blue/purple): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activated solution ("double coupling").[7] This is often necessary for sterically demanding building blocks to drive the reaction to completion.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle or for final cleavage.

-

Protocol: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the solid support and removes all acid-labile protecting groups, including the Boc group from the piperidine nitrogen and side-chain protecting groups (e.g., tBu, Trt, Pbf).

-

Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage:

-

Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water .[7] Causality Note: TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of Boc and other protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[4]

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution slightly under reduced pressure or with a gentle stream of nitrogen.

-

Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether with vigorous stirring. The crude peptide will precipitate as a white solid.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the building block.- Insufficient activation time or reagent equivalents.- Aggregation of the growing peptide chain on the resin. | - Perform a double coupling with fresh reagents.[7]- Increase coupling time to 4-6 hours or overnight.- Use a stronger coupling agent like COMU or a different base like Collidine.- Swell the resin in a solvent known to disrupt aggregation, like NMP. |

| Low Final Yield | - Premature cleavage of the peptide from the resin during acidic Boc deprotection steps (if using a highly acid-labile linker).- Incomplete coupling at one or more steps, leading to truncated sequences. | - Ensure the correct resin/linker is used for the chosen chemistry (e.g., Wang resin for Fmoc).[6]- Meticulously monitor each coupling step with the Kaiser test to ensure completion.- Consider using a lower substitution resin for long or difficult sequences.[9] |

| Unexpected Mass in Final Product (+56 Da) | - The Boc group on the piperidine nitrogen was not fully cleaved. | - Increase the cleavage time in TFA to 4 hours.- Ensure the cleavage cocktail is fresh and the TFA is of high purity. |

Conclusion

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is more than just another unnatural amino acid; it is a strategic tool for peptide chemists. Its rigid framework allows for the rational design of constrained peptidomimetics, while its orthogonal protecting group scheme ensures seamless integration into standard Fmoc-SPPS protocols. The presence of the 3-oxo functionality provides a gateway for post-synthetic diversification, enabling the rapid generation of analog libraries to explore chemical space and optimize lead compounds. By understanding the principles behind its activation and coupling, and by employing robust monitoring and cleavage protocols, researchers can effectively leverage this building block to advance the frontiers of peptide-based drug discovery.

References

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine.

-

Epimerisation in Peptide Synthesis. (2023). Molecules, 28(21), 7401. MDPI. Retrieved from [Link]

-

Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

-

Synthesis of Peptides. (n.d.). Science of Synthesis. Thieme. Retrieved from [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2018). Journal of Medicinal Chemistry, 61(17), 7947–7955. ACS Publications. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Constrained Peptides in Drug Discovery and Development. (2017). Journal of Synthetic Organic Chemistry, Japan, 75(11), 1172-1178. J-STAGE. Retrieved from [Link]

-

Peptide Synthesis- Solution-Phase. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2015). Journal of the Mexican Chemical Society, 59(3). SciELO México. Retrieved from [Link]

-

Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011). BioSpace. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. peptide.com [peptide.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Overview of Custom Peptide Synthesis [peptide2.com]

- 9. chempep.com [chempep.com]

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid as a PROTAC linker

An Application Guide to Utilizing 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid as a Versatile Linker for PROTAC Development

Authored by: A Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to achieve event-driven pharmacology.[1] These heterobifunctional molecules function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce selective degradation of the target protein.[2][3][4][5] A PROTAC molecule is comprised of three distinct components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that covalently connects the two.[6]

While the warhead and E3 ligase ligand provide the binding specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as modulating crucial physicochemical properties like solubility and cell permeability.[7][][9] The length, composition, rigidity, and attachment points of the linker must be carefully optimized for each new target and ligand pair to achieve potent and selective protein degradation.[9][]

This guide focuses on the application of a specific, strategically designed linker building block: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid . We will explore the rationale for its use, provide detailed protocols for its incorporation into a PROTAC, and outline methods for evaluating the final conjugate's biological activity.

The Rationale for Piperidine-Based Rigid Linkers

PROTAC linkers are broadly categorized as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) and rigid (e.g., incorporating cyclic or aromatic structures).[][11] While flexible linkers are synthetically accessible and offer conformational freedom, this very flexibility can introduce a significant entropic penalty upon formation of the ternary complex.[11][12]

In contrast, rigid linkers are gaining prominence as they can pre-organize the PROTAC into a productive conformation, potentially enhancing the stability of the ternary complex and improving degradation potency.[11][13] Saturated heterocycles, such as piperidine and piperazine, are frequently used as rigid motifs.[][][14][15]

The key advantages of incorporating a piperidine scaffold, such as the one derived from 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, include:

-

Conformational Rigidity : The piperidine ring restricts the available conformations of the linker, which can reduce the entropic cost of forming the ternary complex and lead to more stable and productive interactions between the POI and E3 ligase.[11][13]

-

Improved Physicochemical Properties : The inclusion of polar, ionizable motifs like piperidine can significantly improve the aqueous solubility of PROTACs—a common challenge for these high molecular weight molecules.[14][15][16][17] This is critical for improving bioavailability and overall drug-like properties.

-

Metabolic Stability : Incorporating cyclic structures can enhance metabolic stability compared to linear alkyl or PEG chains, which can be more susceptible to oxidative metabolism.[13][15][16]

-

Synthetic Versatility : The featured molecule, 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, is an excellent building block. The carboxylic acid provides a handle for standard amide bond formation. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed with acid, allowing for orthogonal, sequential coupling to the warhead and E3 ligase ligand.

Visualizing the PROTAC Mechanism of Action

To understand the context of the protocols that follow, it is essential to visualize the PROTAC's mechanism. The diagram below illustrates the formation of the ternary complex, which is the pivotal event in targeted protein degradation.

Caption: General mechanism of PROTAC-induced protein degradation.

Protocol 1: Synthesis of a PROTAC Using the Piperidine Linker

This protocol describes a general, two-step coupling procedure to synthesize a PROTAC. It assumes the user has an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon [CRBN]) and a carboxylic acid-functionalized warhead (POI ligand).

Synthetic Workflow Overview

Caption: Modular synthetic workflow for PROTAC assembly.

Materials and Reagents

| Reagent | Purpose | Supplier Example |

| 1-(Boc)-3-oxopiperidine-4-carboxylic acid | Linker Building Block | Sigma-Aldrich, etc. |

| Amine-functionalized E3 Ligand (e.g., 4-aminopomalidomide) | E3 Ligase Binding Moiety | Various |

| Carboxylic acid-functionalized Warhead | POI Binding Moiety | User-defined |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Coupling Agent | Various |

| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | Various |

| DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) | Anhydrous reaction solvent | Various |

| TFA (Trifluoroacetic acid) | Boc deprotection agent | Various |

| DCM (Dichloromethane) | Anhydrous reaction solvent | Various |

| Saturated aq. NaHCO₃ | Aqueous workup | N/A |

| Brine | Aqueous workup | N/A |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | N/A |

| Acetonitrile (ACN) & H₂O (with 0.1% TFA or Formic Acid) | HPLC Mobile Phase | Various |

Step-by-Step Synthesis Protocol

Step 1: Coupling of Linker to E3 Ligase Ligand

-

Rationale: This step forms the first amide bond. HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with the amine, minimizing side reactions.

-

To a clean, dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (1.0 eq).

-

Add the amine-functionalized E3 ligase ligand (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF or DMSO to a final concentration of approximately 0.1 M.[2]

-

Add DIPEA (3.0 eq) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS until the starting materials are consumed.

-

Workup: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate may be purified by flash chromatography if necessary.

Step 2: Boc Deprotection

-

Rationale: The Boc protecting group is acid-labile. TFA in DCM is a standard and highly effective method for its clean removal, revealing the secondary amine on the piperidine ring for the next coupling step.

-

Dissolve the crude or purified intermediate from Step 1 in DCM (approx. 0.1 M).

-

Add an excess of TFA (typically 20-30% v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS until the Boc-protected starting material is gone.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The resulting TFA salt is often used directly in the next step.

Step 3: Coupling of Intermediate to Warhead

-

Rationale: This step forms the second and final amide bond to complete the PROTAC structure. The same robust HATU/DIPEA coupling chemistry is employed. An extra equivalent of base is required to neutralize the TFA salt of the amine intermediate.

-

To a clean, dry vial, add the carboxylic acid-functionalized warhead (1.0 eq) and HATU (1.1 eq).

-

Add the crude TFA salt of the amine intermediate from Step 2 (1.0 eq).

-

Dissolve the components in anhydrous DMF or DMSO.

-

Add DIPEA (4.0 eq) dropwise. The additional equivalent neutralizes the TFA salt.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, the crude PROTAC is ready for purification.

Step 4: Purification and Characterization

-

Rationale: PROTACs are typically purified by reverse-phase preparative HPLC to achieve the high purity (>95%) required for biological assays.[18] Final characterization by LC-MS and NMR confirms the identity and purity of the final product.

-

Filter the crude reaction mixture through a 0.45 µm syringe filter.

-

Purify the material using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile (often containing 0.1% TFA or formic acid).

-

Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

-

Confirm the molecular weight by high-resolution mass spectrometry (HRMS) and the structure by ¹H and ¹³C NMR.

Protocol 2: Biological Evaluation of the Synthesized PROTAC

Once synthesized and purified, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and exert a biological effect.

Experimental Workflow for Biological Testing

Caption: Workflow for assessing PROTAC biological activity.

Method 1: Western Blot for Target Protein Degradation

-

Principle: This immunoassay quantifies the amount of the target protein remaining in cells after PROTAC treatment, providing direct evidence of degradation.

-

Cell Culture: Plate the appropriate cell line in 6-well or 12-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to screen is 1 nM to 10 µM. Treat the cells for a desired time period (e.g., 18-24 hours). Always include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble proteins) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µg per lane) and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation observed).

Method 2: Cell Viability Assay

-

Principle: If the target protein is essential for cell survival (e.g., an oncogenic kinase), its degradation should lead to a decrease in cell viability.

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at an appropriate density.

-

PROTAC Treatment: The next day, treat the cells with a range of PROTAC concentrations in triplicate for a prolonged period (e.g., 72 hours).

-

Viability Measurement: Use a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and viability. Add the reagent directly to the wells according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells. Plot the percentage of viability against the log of the PROTAC concentration and perform a non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of the biological response).

Conclusion

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid represents a highly valuable and strategic building block for the modern PROTAC toolbox. Its inherent rigidity and favorable physicochemical properties offer a rational approach to overcoming common challenges in PROTAC development, such as poor solubility and metabolic instability.[13][15][16] The straightforward, orthogonal chemistry enabled by its Boc and carboxylic acid functionalities allows for its efficient and modular incorporation into diverse PROTAC structures.[] By following the detailed synthetic and biological protocols outlined in this guide, researchers can effectively leverage this linker to accelerate the discovery and optimization of potent and selective protein degraders, paving the way for the next generation of therapeutics.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

-

Scaffidi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

-

Zhao, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Shcherbakov, D., & Komarov, P. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. Available at: [Link]

-

BOC Sciences. (2022). PROTAC BOC Sciences. YouTube. Available at: [Link]

-

Zorba, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. Available at: [Link]

-

Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. Available at: [Link]

-

ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. Available at: [Link]

-

The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

-

arXiv. (2024). Machine Learning for PROTAC Linker Design and Optimization. arXiv. Available at: [Link]

-

Zhang, C., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Untitled Document [arxiv.org]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. precisepeg.com [precisepeg.com]

- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. explorationpub.com [explorationpub.com]

- 18. chemrxiv.org [chemrxiv.org]

Synthesis of Constrained Amino Acids from 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic Acid: An Application and Protocol Guide

Introduction

In the landscape of modern drug discovery and development, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics. By restricting the conformational flexibility of the peptide backbone, researchers can stabilize bioactive conformations, leading to improved receptor binding and increased resistance to proteolytic degradation. 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid and its esters are versatile building blocks for the synthesis of a variety of substituted piperidine-based constrained amino acids. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry.

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel constrained amino acids commencing from the pivotal starting material, 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid. We will delve into two key synthetic transformations: diastereoselective reduction of the C3-ketone to introduce a hydroxyl group with controlled stereochemistry, and reductive amination to install a primary or secondary amine at the C3-position. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and access novel, structurally defined amino acid analogues.

Strategic Overview: Accessing Diverse Scaffolds

The synthetic utility of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid lies in the strategic manipulation of the C3-keto group. This functionality serves as a synthetic linchpin for the introduction of diverse substituents with defined stereochemistry, leading to a family of constrained amino acids with distinct conformational preferences. The two primary pathways explored in this guide are illustrated below.

Figure 1: Key synthetic pathways from the piperidone starting material.

PART 1: Diastereoselective Reduction of the C3-Ketone

The reduction of the C3-ketone in 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid or its esters can yield either the cis- or trans-3-hydroxy diastereomer, depending on the choice of reducing agent and reaction conditions. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl group, which is influenced by steric and electronic factors.

Mechanistic Insight: Controlling Stereochemistry

The stereoselectivity of the reduction of cyclic ketones is often rationalized using principles such as the Felkin-Anh model, which considers the steric hindrance around the carbonyl group.[1][2] In the case of 3-oxopiperidines, the chair-like conformation of the piperidine ring and the nature of the substituents play a crucial role. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl from the less hindered face, leading to a high degree of stereoselectivity.[3][4] The axial attack of the hydride on the more stable chair conformation of the piperidone, where the C4-ester group is equatorial, typically leads to the formation of the equatorial alcohol (trans isomer). Conversely, smaller reducing agents like sodium borohydride may exhibit lower selectivity due to the smaller steric difference between the two faces of the carbonyl.[5]

Figure 2: Stereochemical outcome of ketone reduction.

Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield the trans-Hydroxy Isomer

This protocol describes the highly diastereoselective reduction of ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate to afford the corresponding trans-3-hydroxy derivative.

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

-